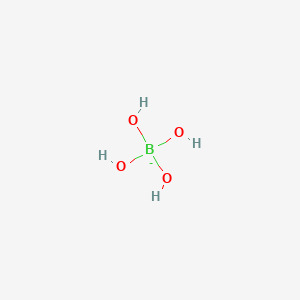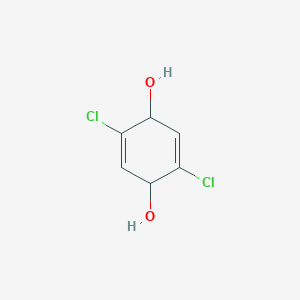
Pentafluoropyridine
Übersicht
Beschreibung
Synthesis Analysis
Pentafluoropyridine derivatives can be synthesized using ultrasound-promoted reactions with mono and bidentate nucleophiles under ambient conditions. This methodology affords good to excellent yields in short reaction times at room temperature, highlighting an efficient approach to accessing this compound derivatives (Ranjbar‐Karimi et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic techniques and X-ray crystallography. These analyses reveal that the fluorine atoms significantly impact the electronic structure and reactivity of the pyridine ring, facilitating unique interactions with other molecules and reactive species.
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including hydrodefluorination, oxidative addition, and substitution reactions, depending on the reactants and conditions employed. Notably, it can react with dihydrogen to form tetrafluoropyridine and rhodium hydrido complexes, showcasing its utility in catalytic C-F activation processes (Braun et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are significantly influenced by the fluorine atoms. These properties are critical for its application in various synthetic contexts, impacting its reactivity, handling, and storage requirements.
Chemical Properties Analysis
This compound exhibits unique chemical properties, including high reactivity towards nucleophiles, the ability to participate in electrophilic aromatic substitution reactions, and its role as a precursor for the synthesis of highly functionalized heterocycles and macrocycles. These properties are leveraged in the synthesis of compounds with potential applications in life sciences and supramolecular chemistry (Sandford, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles and Macrocycles : Pentafluoropyridine is used as a building block for synthesizing poly-substituted pyridine and macrocyclic derivatives, with potential applications in life science and supramolecular fields (Sandford, 2006).
Deoxyfluorination of Carboxylic Acids : It facilitates the deoxyfluorination of carboxylic acids to acyl fluorides, and is used in one-pot amide bond formation, providing a pathway to synthesize amides (Brittain & Cobb, 2021).
Preparation of Poly-Substituted Pyridines : this compound serves as a starting material for preparing a range of pyridine derivatives with different substituents (Benmansour, Chambers, Hoskin, & Sandford, 2001).
Reactivity with Group 14 Elements : Its interaction with group 14 elements (Si, Ge, Sn) shows diverse reactivity, leading to various chemical processes and products (Samuel et al., 2013).
Hydrodefluorination at Rhodium : this compound is involved in hydrodefluorination reactions with rhodium, used for catalytic C-F activation processes (Braun, Noveski, Ahijado, & Wehmeier, 2007).
Catalytic Hydrodefluorination by Cluster Hydrides : It undergoes catalytic hydrodefluorination in the presence of cluster hydrides containing phosphines, demonstrating regioselective reactions (Beltrán, Feliz, Llusar, Mata, & Safont, 2011).
Ultrasound Promoted Synthesis : this compound reacts with nucleophiles under ultrasonic irradiation, forming derivatives at room temperature, offering a novel synthesis method (Ranjbar‐Karimi, Mashak-Shoshtari, & Darehkordi, 2011).
Modification of Peptide Systems : It has been used to modify peptide systems, enhancing their proteolytic stability in pharmaceutical applications (Gimenez, Mooney, Dose, Sandford, Coxon, & Cobb, 2017).
Safety and Hazards
Zukünftige Richtungen
Perfluoroaromatic reagents like Pentafluoropyridine have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . They have applications in chemoselective ‘tagging’, stapling and bioconjugation of peptides and proteins, as well as tuning of ‘drug‐like’ properties . Future applications of these reagents in biological chemistry are also being explored .
Wirkmechanismus
Target of Action
Pentafluoropyridine is a highly reactive electrophile . It primarily targets nucleophilic peptide side chains, such as cysteine, tyrosine, serine, and lysine . These amino acids play crucial roles in protein structure and function, and their modification can significantly alter the properties of the protein.
Mode of Action
This compound undergoes aromatic nucleophilic substitution reactions with its targets . The compound interacts with the oxygen site of amidoximes, resulting in the formation of substituted imidamide systems . This reaction primarily occurs at the 4-position of the pyridine ring .
Biochemical Pathways
For instance, it has been utilized in the synthesis of substituted 3,5-difluoropyridines, which have been investigated as new antithrombotic drugs .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and the nature of the modifications. For example, the compound’s reaction with amidoximes leads to the formation of substituted imidamide systems . These systems could potentially alter protein function and cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with nucleophiles can be affected by conditions such as temperature and solvent . Moreover, the presence of other reactive species in the environment could potentially compete with the compound’s targets, influencing its mode of action.
Biochemische Analyse
Biochemical Properties
Pentafluoropyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound reacts with amidoximes under basic conditions, leading to the formation of substituted imidamide systems . The interaction occurs at the 4-position of the pyridine ring by the oxygen site of amidoximes . Additionally, this compound can undergo arylation reactions with nucleophilic peptide side chains such as cysteine, tyrosine, serine, and lysine . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with nucleophilic sites within cells, potentially altering cellular functions. For example, this compound’s interaction with peptide side chains can modify protein functions and signaling pathways . These modifications can lead to changes in gene expression and metabolic processes, impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an electrophile, undergoing nucleophilic substitution reactions. It binds to nucleophilic sites on biomolecules, such as the oxygen site of amidoximes, leading to the formation of new chemical bonds . This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can form stable products under specific conditions, such as concentrated acetonitrile and reflux . Its reactivity may decrease over time in diluted conditions, leading to different reaction products . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, necessitating careful monitoring of its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular functions. At higher doses, this compound can become toxic, leading to adverse effects on cellular health and function. Studies have shown that high doses of this compound can cause significant changes in metabolic processes and gene expression, potentially resulting in toxicity . Therefore, it is essential to determine the optimal dosage range for its safe and effective use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its nucleophilic substitution reactions can influence metabolic flux and metabolite levels. For example, this compound’s interaction with amidoximes can lead to the formation of novel pyridooxadiazine systems . These interactions can alter the metabolic pathways within cells, affecting the overall metabolic balance and function.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, influencing its activity and function. For instance, this compound’s interaction with nucleophilic peptide side chains can lead to its localization in specific cellular regions . These localization patterns can affect the compound’s biochemical properties and overall impact on cellular functions.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGOWLIKIQLYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220258 | |
| Record name | Pentafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
700-16-3 | |
| Record name | Pentafluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1199294.png)

![3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1199297.png)

